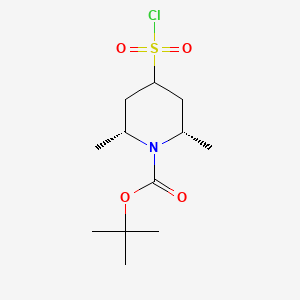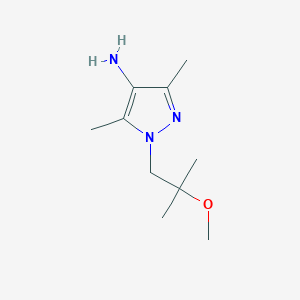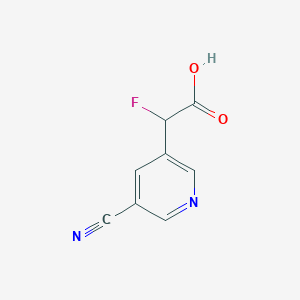
Tert-butyl cis-4-chlorosulfonyl-2,6-dimethyl-piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,6S)-Rel-tert-butyl4-(chlorosulfonyl)-2,6-dimethylpiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-Rel-tert-butyl4-(chlorosulfonyl)-2,6-dimethylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorosulfonyl Group: This step may involve the reaction of the piperidine derivative with chlorosulfonyl chloride under controlled conditions.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl alcohol to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and other advanced techniques.
化学反応の分析
Types of Reactions
(2R,6S)-Rel-tert-butyl4-(chlorosulfonyl)-2,6-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative.
科学的研究の応用
Chemistry
In chemistry, (2R,6S)-Rel-tert-butyl4-(chlorosulfonyl)-2,6-dimethylpiperidine-1-carboxylate can be used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of piperidine derivatives on biological systems.
Medicine
In medicinal chemistry, it can serve as a building block for the development of new pharmaceuticals with potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R,6S)-Rel-tert-butyl4-(chlorosulfonyl)-2,6-dimethylpiperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- (2R,6S)-Rel-tert-butyl4-(methylsulfonyl)-2,6-dimethylpiperidine-1-carboxylate
- (2R,6S)-Rel-tert-butyl4-(fluorosulfonyl)-2,6-dimethylpiperidine-1-carboxylate
Uniqueness
The uniqueness of (2R,6S)-Rel-tert-butyl4-(chlorosulfonyl)-2,6-dimethylpiperidine-1-carboxylate lies in its specific functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C12H22ClNO4S |
|---|---|
分子量 |
311.83 g/mol |
IUPAC名 |
tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H22ClNO4S/c1-8-6-10(19(13,16)17)7-9(2)14(8)11(15)18-12(3,4)5/h8-10H,6-7H2,1-5H3/t8-,9+,10? |
InChIキー |
SKMMEWSMNZKCPF-ULKQDVFKSA-N |
異性体SMILES |
C[C@@H]1CC(C[C@@H](N1C(=O)OC(C)(C)C)C)S(=O)(=O)Cl |
正規SMILES |
CC1CC(CC(N1C(=O)OC(C)(C)C)C)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one](/img/structure/B13079581.png)


![1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B13079592.png)

![2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine](/img/structure/B13079598.png)


